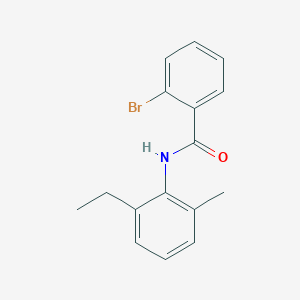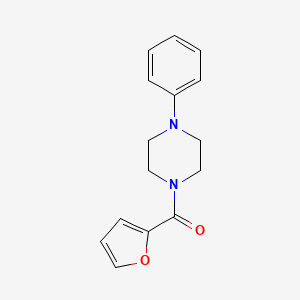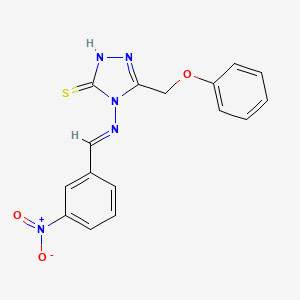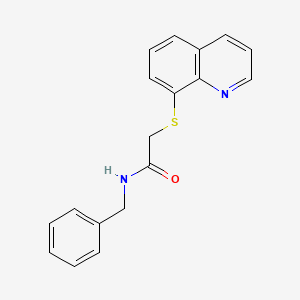![molecular formula C13H14N4O3S B5521961 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B5521961.png)
2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a nitro group, a methyl group, and a methylsulfanyl group attached to an imidazole ring, which is further connected to a phenylacetamide moiety
Wissenschaftliche Forschungsanwendungen
2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and antiparasitic properties due to the presence of the nitroimidazole moiety.
Biological Research: The compound is used in research to study its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of 2-hydroxyimidazole with methanol to form 2-hydroxymethylimidazole.
Attachment of the Phenylacetamide Moiety: The next step involves the reaction of 1-methyl-5-nitro-2-hydroxymethylimidazole with 2-(methylsulfanyl)phenylacetic acid under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Reduction: The reduction of the nitro group forms amino derivatives.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide involves the interaction of the nitro group with biological molecules. The nitro group can undergo reduction within the cell, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to that of other nitroimidazole compounds, which are known to target anaerobic microorganisms and parasites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metronidazole: A well-known nitroimidazole compound used as an antimicrobial agent.
Tinidazole: Another nitroimidazole with similar antimicrobial properties.
Ornidazole: Used for its antiparasitic and antibacterial effects.
Uniqueness
2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide is unique due to the presence of the methylsulfanyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other nitroimidazole compounds and may contribute to its specific applications and effects.
Eigenschaften
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)-N-(2-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-9-14-7-13(17(19)20)16(9)8-12(18)15-10-5-3-4-6-11(10)21-2/h3-7H,8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWINCFZVGZXZPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(=O)NC2=CC=CC=C2SC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49667121 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-fluoro-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide](/img/structure/B5521880.png)


![1-isopropyl-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-1H-pyrazole-4-carboxamide](/img/structure/B5521892.png)

![N-(2-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5521907.png)
![1-(5-{1-[(3-fluorophenoxy)acetyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5521913.png)
![7-methyl-6-{[(1S*,5R*)-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5521922.png)

![3-Chlorobenzo[b]thiophen-2-yl indolinyl ketone](/img/structure/B5521929.png)
![(1R,5R)-10-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,6-dione](/img/structure/B5521937.png)
![2-(4-chlorophenyl)-3-[5-(3-chlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5521955.png)
![2-(4-{[7-methyl-2-(2-thienyl)-3-quinolinyl]methyl}-1-piperazinyl)acetamide](/img/structure/B5521967.png)

